molecular formula C9H10O2 B13137979 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol CAS No. 612507-86-5

4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol

Cat. No.: B13137979
CAS No.: 612507-86-5
M. Wt: 150.17 g/mol
InChI Key: UGNPXYBKDPBTAZ-SECBINFHSA-N
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Description

4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyprop-2-en-1-yl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol typically involves the hydroxylation of arylboronic acids. A common method is the ipso-hydroxylation using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound often employs nucleophilic aromatic substitution reactions. These reactions involve the substitution of an aryl halide with a nucleophile, facilitated by electron-attracting groups such as nitro groups in the ortho or para positions . This method allows for the efficient production of phenolic compounds on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted phenols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine and chlorine are used in electrophilic aromatic substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Substituted phenols with various functional groups

Scientific Research Applications

4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can undergo oxidation-reduction reactions, influencing cellular redox states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxybenzaldehyde
  • 4-Hydroxybenzoic acid

Comparison: 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol is unique due to its specific hydroxyprop-2-en-1-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced biological activities and improved stability, making it a valuable compound for various applications .

Properties

CAS No.

612507-86-5

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-[(1R)-1-hydroxyprop-2-enyl]phenol

InChI

InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9-11H,1H2/t9-/m1/s1

InChI Key

UGNPXYBKDPBTAZ-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC=C(C=C1)O)O

Canonical SMILES

C=CC(C1=CC=C(C=C1)O)O

Origin of Product

United States

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